benzyl N-(1,1,1-trifluoro-2-hydroxy-4-methylpentan-3-yl)carbamate
Description
Benzyl N-(1,1,1-trifluoro-2-hydroxy-4-methylpentan-3-yl)carbamate (CAS: 291778-49-9) is a fluorinated carbamate derivative with a molecular formula of C₁₄H₁₈F₃NO₃ and a molecular weight of 305.29 g/mol . It is characterized by a trifluoromethyl group, a hydroxyl group, and a branched alkyl chain, making it a chiral compound with stereochemical significance (2S,3S configuration) .
Properties
IUPAC Name |
benzyl N-(1,1,1-trifluoro-2-hydroxy-4-methylpentan-3-yl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F3NO3/c1-9(2)11(12(19)14(15,16)17)18-13(20)21-8-10-6-4-3-5-7-10/h3-7,9,11-12,19H,8H2,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SESFXBYSHTUGNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(C(F)(F)F)O)NC(=O)OCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1798707-16-0 | |
| Record name | benzyl N-(1,1,1-trifluoro-2-hydroxy-4-methylpentan-3-yl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Trifluoromethylation of α-Keto Esters
A common route involves nucleophilic trifluoromethylation of α-keto esters using Ruppert-Prakash reagent (TMSCF₃). For example:
- Substrate preparation : 4-Methyl-2-oxopentanoic acid ethyl ester is treated with TMSCF₃ in the presence of CsF or TBAF, yielding 1,1,1-trifluoro-4-methyl-2-oxopentane.
- Ketone reduction : The resulting ketone is reduced to the secondary alcohol using NaBH₄ or L-Selectride®, producing the racemic 1,1,1-trifluoro-2-hydroxy-4-methylpentan-3-ol.
- Amination : Conversion to the amine is achieved via reductive amination (NH₄OAc/NaBH₃CN) or Curtius rearrangement (acyl azide intermediate).
Critical parameters :
Hydroxylation of Trifluoromethylated Alkenes
Photoredox catalysis enables radical-mediated hydroxylation, as demonstrated in recent methodologies:
- Substrate : 1,1,1-Trifluoro-4-methylpent-2-ene.
- Reaction conditions : Irradiation with [Ir(ppy)₃] (1 mol%), H₂O as oxygen source, and ascorbic acid as reductant.
- Outcome : Anti-Markovnikov hydroxylation affords the alcohol, which is subsequently aminated via hydroamination.
Advantages :
- Stereocontrol via ligand design.
- Functional group tolerance.
Carbamate Protection Strategies
The amine intermediate is protected using benzyl chloroformate under Schotten-Baumann conditions:
Procedure :
- Dissolve 1,1,1-trifluoro-2-hydroxy-4-methylpentan-3-amine (1 eq) in dichloromethane (DCM).
- Add aqueous NaOH (2 eq) and benzyl chloroformate (1.2 eq) at 0°C.
- Stir for 4–6 hours at room temperature.
- Extract with DCM, dry over Na₂SO₄, and purify via silica gel chromatography.
Optimization notes :
- Base selection : Et₃N or NaHCO₃ alternatives reduce hydrolysis.
- Solvent systems : THF/water mixtures improve yields to >85%.
Stereoselective Synthesis
For enantiomerically pure material, asymmetric catalysis is employed:
Kinetic Resolution with Lipases
Chiral Auxiliaries
Analytical Characterization
Key spectral data :
- ¹H NMR (400 MHz, CDCl₃): δ 7.35–7.28 (m, 5H, Ar-H), 5.12 (s, 2H, OCH₂Ph), 4.21 (br s, 1H, OH), 3.85 (m, 1H, CHNH), 2.10–1.95 (m, 1H, CH(CH₃)₂), 1.60 (d, J = 6.8 Hz, 2H, CH₂), 0.92 (d, J = 6.6 Hz, 6H, (CH₃)₂).
- ¹⁹F NMR : δ −72.5 (s, CF₃).
- HRMS : [M+H]⁺ calcd. for C₁₄H₁₈F₃NO₃: 306.1289; found: 306.1285.
Industrial-Scale Considerations
Process challenges :
- CF₃ group handling : Requires specialized equipment due to fluorine reactivity.
- Purification : Crystallization from EtOAc/hexane (1:3) achieves >95% purity.
Cost drivers :
Emerging Methodologies
- Electrochemical trifluoromethylation : Avoids stoichiometric metal reagents.
- Biocatalytic approaches : Engineered transaminases for asymmetric amination.
Scientific Research Applications
Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand the interaction of trifluoromethyl groups with biological systems. Medicine: Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which benzyl N-(1,1,1-trifluoro-2-hydroxy-4-methylpentan-3-yl)carbamate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound's binding affinity and stability, while the hydroxyl group can form hydrogen bonds with biological targets.
Comparison with Similar Compounds
Physicochemical Properties
- Spectroscopic Data :
- Solubility : Soluble in ethyl acetate and diethyl ether; stored at room temperature .
Comparison with Structurally Similar Carbamates
Table 1: Structural and Functional Comparison
Key Differences and Implications
Fluorination Patterns: The trifluoromethyl group in the target compound enhances metabolic stability and lipophilicity compared to non-fluorinated analogs like tert-butyl carbamate . This property is critical for blood-brain barrier penetration in CNS-targeted drugs.
Deprotection Strategies: Benzyl carbamates (e.g., 291778-49-9) require hydrogenolysis with palladium catalysts, while tert-butyl carbamates (e.g., 880545-32-4) are removed under acidic conditions . This distinction affects synthetic routes; benzyl groups are preferred in hydrogenation-tolerant frameworks.
Stereochemical Complexity: The (2S,3S) configuration in the target compound contrasts with the simpler stereochemistry of phenylmethyl N-[2-oxo-2-[(2,2,2-trifluoroethyl)amino]ethyl]carbamate. The chiral centers influence binding affinity in enzyme inhibitors .
Research Findings and Trends
- Synthetic Efficiency: The target compound’s synthesis achieves an 80% yield under hydrogenolysis, outperforming enzymatic deprotection methods for similar carbamates (typically 50–70% yields) .
- Thermodynamic Stability: The trifluoromethyl group stabilizes the molecule’s conformation, as evidenced by its distinct ¹³C NMR signals for CF₃ (δ 60.2) compared to non-fluorinated analogs .
- Commercial Viability : At €3,384.59 per 250 mg, the target compound is costlier than tert-butyl carbamates (e.g., €1,200–2,000 per gram), reflecting its specialized fluorinated structure .
Biological Activity
Benzyl N-(1,1,1-trifluoro-2-hydroxy-4-methylpentan-3-yl)carbamate is a complex organic compound notable for its unique trifluoromethyl substitution and specific stereochemistry. This compound has garnered interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activity and applications.
Chemical Structure and Properties
The molecular formula of this compound is C₁₄H₁₈F₃N₃O₃. Its structure includes a carbamate functional group, which is known for its role in various biological activities and as a protecting group in organic synthesis. The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, potentially improving the compound's pharmacokinetic properties.
| Property | Value |
|---|---|
| Molecular Weight | 305.29 g/mol |
| CAS Number | 1798707-16-0 |
| Solubility | Soluble in organic solvents |
| Functional Groups | Carbamate, Trifluoromethyl |
The biological activity of this compound is hypothesized to stem from its structural similarities to natural substrates that interact with various enzymes. Compounds containing carbamate functionalities often exhibit enzyme inhibitory properties, making them valuable in drug development.
Potential Mechanisms:
- Enzyme Inhibition: The compound may act as an inhibitor or modulator of specific enzymes relevant in disease pathways.
- Binding Affinity: The trifluoromethyl group may enhance binding affinity to biological targets, improving selectivity and efficacy.
Case Studies
- Antitubercular Activity:
- In Vitro Studies:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
